N-Methoxy-N-methylbenzamide N-Methoxy-N-methylbenzamide N-Methoxy-N-methylbenzamide is used to prepare orally bioavailable tetrasubstituted imidazoles as inhibitors of p38 mitogen-activated protein kinase. It is used to synthesize benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.
N-Methoxy-N-methylbenzamide is an N,N-disubstituted benzamide. also referred as Weinreb amide., Hydrogen bonding interactions between thioacetamide and N-methoxy-N-methylbenzamide has been investigated using near-infrared absorption spectroscopy. Preparation of N-methoxy-N-methylbenzamide has been reported.
N-methoxy-N-methylbenzamide is the Weinreb amide of benzoic acid.
Brand Name: Vulcanchem
CAS No.: 6919-61-5
VCID: VC21078481
InChI: InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES: CN(C(=O)C1=CC=CC=C1)OC
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

N-Methoxy-N-methylbenzamide

CAS No.: 6919-61-5

Cat. No.: VC21078481

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

N-Methoxy-N-methylbenzamide - 6919-61-5

Specification

Description N-Methoxy-N-methylbenzamide is used to prepare orally bioavailable tetrasubstituted imidazoles as inhibitors of p38 mitogen-activated protein kinase. It is used to synthesize benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.
N-Methoxy-N-methylbenzamide is an N,N-disubstituted benzamide. also referred as Weinreb amide., Hydrogen bonding interactions between thioacetamide and N-methoxy-N-methylbenzamide has been investigated using near-infrared absorption spectroscopy. Preparation of N-methoxy-N-methylbenzamide has been reported.
N-methoxy-N-methylbenzamide is the Weinreb amide of benzoic acid.
CAS No. 6919-61-5
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name N-methoxy-N-methylbenzamide
Standard InChI InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key UKERDACREYXSIV-UHFFFAOYSA-N
SMILES CN(C(=O)C1=CC=CC=C1)OC
Canonical SMILES CN(C(=O)C1=CC=CC=C1)OC

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